2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a naphthalene ring substituted with a bromine atom and a methoxy group, as well as a thiazole ring attached to the acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One possible route could start with the bromination of 2-methoxynaphthalene to obtain 6-bromo-2-methoxynaphthalene. This intermediate can then be reacted with chloroacetyl chloride to form 2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl chloride. Finally, the acetyl chloride can be reacted with 2-aminothiazole to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(6-hydroxy-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide.
Reduction: Formation of 2-(2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential lead compound for drug development due to its structural features.
Industry: May be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The naphthalene and thiazole rings can facilitate binding to hydrophobic pockets in proteins, while the acetamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- 2-(6-fluoro-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide
- 2-(6-iodo-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
The presence of the bromine atom in 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide may impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s interactions with biological targets.
Properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-21-14-5-2-10-8-11(17)3-4-12(10)13(14)9-15(20)19-16-18-6-7-22-16/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQJWGXKOKLZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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